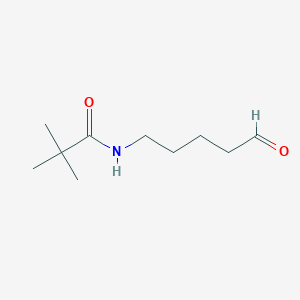![molecular formula C12H10Br2N4O2S B13831619 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxyl, and thiazole groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-3,5-dibromobenzaldehyde with 4-methyl-1,3-thiazole-5-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the imine and thiazole moieties, leading to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the imine group can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring.
Aplicaciones Científicas De Investigación
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3,5-dibromobenzaldehyde: Shares the dibromo and amino functional groups but lacks the thiazole and carboxamide moieties.
4-methyl-1,3-thiazole-5-carboxamide: Contains the thiazole and carboxamide groups but lacks the dibromo and amino functionalities.
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]benzamide: Similar structure but with a benzamide group instead of the thiazole moiety.
Uniqueness
The uniqueness of 2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dibromo and thiazole moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H10Br2N4O2S |
|---|---|
Peso molecular |
434.11 g/mol |
Nombre IUPAC |
2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10Br2N4O2S/c1-5-10(21-12(15)17-5)11(20)18-16-4-6-2-7(13)9(19)8(14)3-6/h2-4,19H,1H3,(H2,15,17)(H,18,20)/b16-4+ |
Clave InChI |
OQJAUKCZBJWWIG-AYSLTRBKSA-N |
SMILES isomérico |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
SMILES canónico |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)






